1-咔唑-9-基-3-甲基氨基-丙烷-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

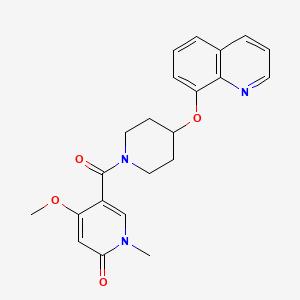

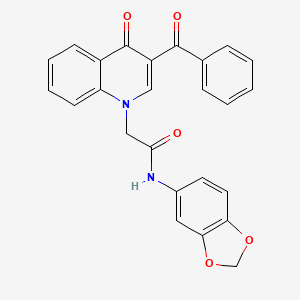

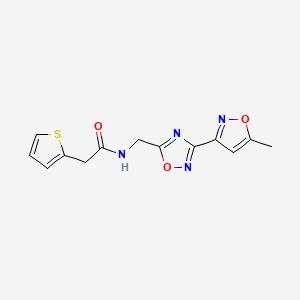

1-Carbazol-9-yl-3-methylamino-propan-2-ol is a chemical compound with the molecular formula C16H18N2O and a molecular weight of 254.33 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 1-Carbazol-9-yl-3-methylamino-propan-2-ol consists of a carbazole group attached to a propan-2-ol group via a methylamino linker . The carbazole group is a tricyclic compound that consists of two benzene rings fused on either side of a pyrrole ring .科学研究应用

Proteomics Research

“1-Carbazol-9-yl-3-methylamino-propan-2-ol” is used as a specialty product in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization.

Diabetes Treatment

Carbazole derivatives, such as “1-Carbazol-9-yl-3-methylamino-propan-2-ol”, have been studied for their potential in fighting diabetes . They have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .

Resistive Memory Devices

The carbazole heterocycle, a functional charge carrier transporting unit, facilitates resistive switching when attached to a saturated polymethacryalamide backbone by a flexible alkyl chain . This property makes “1-Carbazol-9-yl-3-methylamino-propan-2-ol” a potential candidate for use in rewritable resistive memory devices .

Photosensitizers in Organic Synthesis

Carbazole derivatives are used as photosensitizers in visible-light-promoted organic synthesis . As a novel organic photosensitizer, “1-Carbazol-9-yl-3-methylamino-propan-2-ol” could potentially show excellent catalytic performance in visible-light-induced radical reactions .

Schiff Base Preparation

Carbazole derivatives can be used in the preparation of Schiff bases . Schiff bases are compounds containing azomethine functional groups, which are usually prepared by condensation of primary amines with aldehyde or ketone carbonyl compounds .

Metal Complexing Agents

Due to the lone pair electrons on nitrogen, Schiff bases are considered good metal complexing agents . “1-Carbazol-9-yl-3-methylamino-propan-2-ol”, being a carbazole derivative, could potentially be used as a complexing agent suitable for transition metal coordination .

安全和危害

属性

IUPAC Name |

1-carbazol-9-yl-3-(methylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-17-10-12(19)11-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-9,12,17,19H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBQWSNLDFTYOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Carbazol-9-yl-3-methylamino-propan-2-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2573319.png)

![{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl phenyl sulfone](/img/structure/B2573327.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2573328.png)